3-Methylbutyl isothiocyanate (CAS 628-03-5), commonly known as isoamyl isothiocyanate, is a branched aliphatic isothiocyanate that serves as a high-value electrophilic building block and bioactive agent. Featuring a reactive -N=C=S functional group coupled with a lipophilic isoamyl tail, this compound is heavily utilized in the synthesis of specialized thioureas, heterocyclic active pharmaceutical ingredients (APIs), and advanced agricultural formulations [1]. For industrial buyers, its primary procurement value lies in its balanced physicochemical profile: it offers the potent reactivity characteristic of isothiocyanates but with significantly lower volatility and higher hydrophobicity than common short-chain benchmarks, ensuring safer handling and superior phase partitioning in non-polar systems.
Procurement strategies that attempt to substitute 3-methylbutyl isothiocyanate with the industry-standard allyl isothiocyanate (AITC) or unbranched butyl isothiocyanate frequently encounter severe process and formulation failures. AITC is highly volatile (boiling point ~150 °C) and extremely pungent, which introduces significant evaporative losses, requires stringent vapor-control infrastructure, and causes overly rapid, phytotoxic release in agricultural applications [1]. Conversely, straight-chain aliphatic substitutes lack the specific steric bulk of the branched isoamyl group, which alters the crystallization kinetics of downstream thiourea derivatives and shifts the compound's partitioning behavior in lipid-rich matrices. Procuring the exact isoamyl structure is critical for maintaining controlled release rates and predictable solubility profiles in hydrophobic environments.
In industrial scale-up, the volatility of isothiocyanate precursors dictates the required safety infrastructure and acceptable yield losses. 3-Methylbutyl isothiocyanate exhibits a boiling point of 183–184 °C at 760 mmHg, representing a substantial thermal stability advantage over the benchmark allyl isothiocyanate (AITC), which boils at 150–152 °C [1]. This ~32 °C elevation in boiling point drastically reduces vapor pressure at ambient processing temperatures, mitigating inhalation hazards and minimizing evaporative loss during prolonged synthetic reactions or open-bench formulation.
| Evidence Dimension | Boiling Point at 760 mmHg |
| Target Compound Data | 183.00 to 184.00 °C |
| Comparator Or Baseline | Allyl isothiocyanate (AITC): 150.00 to 152.00 °C |
| Quantified Difference | ~32 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Reduces evaporative material loss and lowers the cost of vapor-control infrastructure during large-scale handling.
Formulating active agents into hydrophobic coatings or lipid-based emulsions requires precise control over the compound's partition coefficient. 3-Methylbutyl isothiocyanate possesses an estimated LogP (octanol/water) of 3.016, making it highly lipophilic[1]. In contrast, the standard AITC has a much lower LogP of approximately 1.59. This nearly two-order-of-magnitude difference in lipophilicity ensures that 3-methylbutyl isothiocyanate integrates far more stably into non-polar organic solvents, polymer matrices, and agricultural waxes without premature phase separation or aqueous leaching.
| Evidence Dimension | Octanol/Water Partition Coefficient (LogP) |
| Target Compound Data | LogP ~3.016 |
| Comparator Or Baseline | Allyl isothiocyanate (AITC): LogP ~1.59 |
| Quantified Difference | +1.42 LogP units (significantly more lipophilic) |
| Conditions | Standard estimated octanol/water partitioning |
Ensures superior solubility in non-polar reaction media and prevents phase separation in lipid-based commercial formulations.
For agricultural packaging applications, active agents must suppress microbial growth without causing chemical burn or rapid depletion. Studies demonstrate that 3-methylbutyl isothiocyanate applied at low concentrations (10–50 μL/L) effectively maintains tissue integrity, inhibits browning-related enzymes (like polyphenol oxidase), and suppresses bacterial spoilage (e.g., Serratia) in postharvest Flammulina velutipes [1]. Unlike highly volatile short-chain isothiocyanates that flash off rapidly and can cause tissue damage, the isoamyl variant provides a sustained, controlled-release vapor phase that extends shelf life while preserving the physical quality of high-value crops.
| Evidence Dimension | Postharvest Preservation Efficacy |
| Target Compound Data | Effective microbial and browning inhibition at 10–50 μL/L |
| Comparator Or Baseline | Highly volatile AITC (prone to rapid evaporation and phytotoxicity) |
| Quantified Difference | Sustained antimicrobial action with reduced tissue damage |
| Conditions | Vapor-phase application in sealed agricultural packaging at 6 °C |
Validates the compound as a premium, controlled-release active ingredient for high-value food preservation and active packaging.
Due to its branched isoamyl tail and stable boiling point, 3-methylbutyl isothiocyanate is the preferred precursor for synthesizing sterically hindered thiourea derivatives and specialized heterocyclic APIs. Its reduced volatility compared to allyl isothiocyanate allows for safer, higher-yielding reactions at elevated temperatures in non-polar solvents [1].
The compound's proven ability to inhibit polyphenol oxidase and suppress bacterial growth at low vapor concentrations (10–50 μL/L) makes it an ideal active ingredient for postharvest preservation. It is specifically procured for integration into controlled-release sachets or coatings designed to extend the shelf life of high-value fungi and produce [2].
Leveraging its high lipophilicity (LogP ~3.0), this compound is highly suited for formulation into lipid-based or polymeric antimicrobial coatings. Unlike more hydrophilic analogs, it remains stably partitioned within the hydrophobic matrix, providing long-lasting surface protection against microbial colonization in industrial and agricultural settings[3].
Irritant